2-(2-bromophenoxy)-N-methylethanamine;hydrochloride
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Overview
Description
2-(2-bromophenoxy)-N-methylethanamine;hydrochloride is an organic compound that belongs to the class of phenoxyamines. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-methylethanamine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with an appropriate alkylating agent to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield 2-(2-bromophenoxy)-N-methylethanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include various substituted phenoxyamines.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced amines and alcohols.
Scientific Research Applications
2-(2-bromophenoxy)-N-methylethanamine;hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromophenoxy)-N-methylacetamide
- 2-(2-bromophenoxy)-3,4,5,6-tetrabromophenol
- ®-N-methyl-3-(2-bromophenoxy)-3-phenylpropanamine
Uniqueness
2-(2-bromophenoxy)-N-methylethanamine;hydrochloride is unique due to its specific structure, which allows for versatile chemical reactions and interactions with biological targets. Its bromine atom and phenoxy group confer distinct chemical properties that are not present in similar compounds .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETGPJUCJBXONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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